![molecular formula C5H11NO B2907070 1-Amino-4-penten-2-ol CAS No. 228699-96-5](/img/structure/B2907070.png)
1-Amino-4-penten-2-ol
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Description
1-Amino-4-penten-2-ol is an organic compound . The compound is also known as Allyl methyl carbinol .
Molecular Structure Analysis
The molecular formula of 1-Amino-4-penten-2-ol is C5H11NO . The structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-Amino-4-penten-2-ol has a molecular weight of 101.147 Da . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 192.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C .Safety and Hazards
Mechanism of Action
Target of Action
Based on its structure, it may interact with enzymes or receptors that recognize or metabolize similar compounds .
Mode of Action
It’s possible that the compound could undergo nucleophilic substitution reactions, given the presence of a hydroxyl group . The specific interactions with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as pentyl leaf volatiles, are involved in the lipoxygenase (lox) pathway . This pathway produces a variety of non-volatile and volatile oxylipins, which are involved in numerous plant physiological processes .
Result of Action
Similar compounds have been shown to have various effects, such as inducing resistance to pathogens in plants .
properties
IUPAC Name |
1-aminopent-4-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCHYGSGPTWIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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